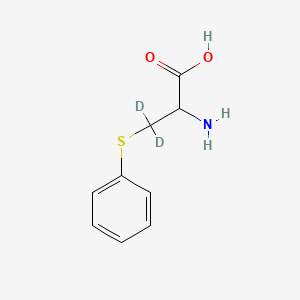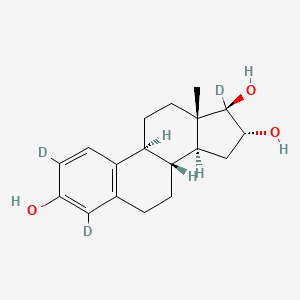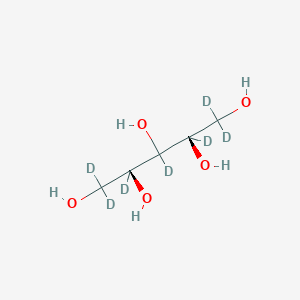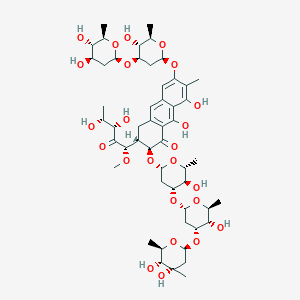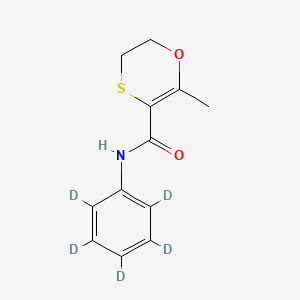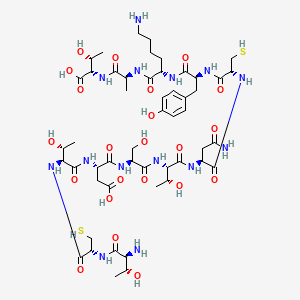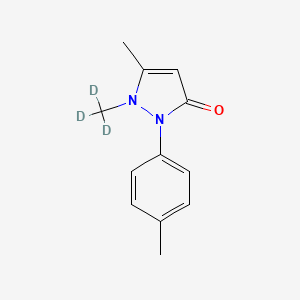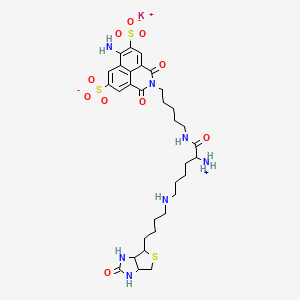
2-Butenoyl coenzyme A (lithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoyl coenzyme A (lithium), also known as crotonoyl coenzyme A lithium salt, is a biochemical compound with the empirical formula C25H40N7O17P3S and a molecular weight of 835.61 g/mol . It is commonly used as a substrate for various enzymes, including enoyl-ACP reductase and β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) .
准备方法
Synthetic Routes and Reaction Conditions
2-Butenoyl coenzyme A (lithium) can be synthesized through a series of chemical reactions involving the condensation of crotonic acid with coenzyme A. The reaction typically requires the presence of activating agents such as carbodiimides to facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production methods for 2-Butenoyl coenzyme A (lithium) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually purified through techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥90% .
化学反应分析
Types of Reactions
2-Butenoyl coenzyme A (lithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form saturated coenzyme A derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different coenzyme A derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various coenzyme A derivatives, such as butyryl coenzyme A and other substituted coenzyme A compounds .
科学研究应用
2-Butenoyl coenzyme A (lithium) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Butenoyl coenzyme A (lithium) involves its role as a substrate for various enzymes. It interacts with the active sites of enzymes such as enoyl-ACP reductase and β-hydroxyacyl-acyl carrier protein dehydratase (FabZ), facilitating the catalytic conversion of substrates into products . The molecular targets and pathways involved include the fatty acid synthesis pathway and other metabolic pathways .
相似化合物的比较
2-Butenoyl coenzyme A (lithium) can be compared with other similar compounds, such as:
Butyryl coenzyme A lithium salt: Similar in structure but differs in the length of the carbon chain.
Arachidonoyl coenzyme A lithium salt: Contains a longer and more complex carbon chain.
Lauroyl coenzyme A lithium salt: Contains a longer carbon chain and is used in different enzymatic studies.
These compounds share similar biochemical properties but differ in their specific applications and the enzymes they interact with .
属性
分子式 |
C25H36Li4N7O17P3S |
|---|---|
分子量 |
859.4 g/mol |
IUPAC 名称 |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C25H40N7O17P3S.4Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;;/q;4*+1/p-4/b5-4+;;;;/t14-,18-,19-,20+,24-;;;;/m1..../s1 |
InChI 键 |
RRZJOXPRURHLJG-UBSBBMKYSA-J |
手性 SMILES |
[Li+].[Li+].[Li+].[Li+].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


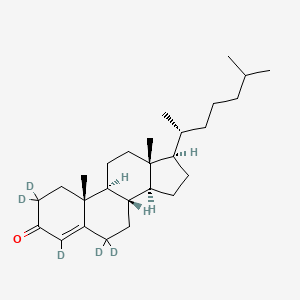
![[Glu4]-Oxytocin](/img/structure/B12413330.png)
